![molecular formula C14H17N3O3S B2562044 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-65-6](/img/structure/B2562044.png)
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Chemical Synthesis
Research in the area of chemical synthesis focuses on the development of novel thiazolide compounds and their derivatives. For instance, studies on the synthesis of thiazolide derivatives explore their potential as antimicrobial, antiviral, and anticancer agents. The structural modifications aim to enhance their biological activities or to understand the structure-activity relationship (SAR) that governs their efficacy. The synthesis of 2-pivalamido-3H-pyrimidin-4-one derivatives using convenient pivalamide hydrolysis methods exemplifies the chemical manipulation of thiazolide frameworks for potential therapeutic applications (Bavetsias, Henderson, & McDonald, 2004).
Anticancer Activity
Thiazolide derivatives have been investigated for their potential anticancer activities. Research demonstrates that some thiazolides can induce apoptosis in colorectal tumor cells and inhibit the growth of various cancer cell lines, including those resistant to other forms of chemotherapy. The mechanism of action may involve the interaction with specific cellular targets such as the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1), which is overexpressed in colon carcinomas (Brockmann et al., 2014).
Antiviral and Antibacterial Properties
Thiazolides exhibit a broad spectrum of antiviral and antibacterial activities. For instance, modifications of the thiazolide structure have resulted in compounds with potent inhibitory effects against hepatitis B virus replication. This suggests the potential of thiazolide derivatives in treating infections with a high degree of specificity and efficacy (Stachulski et al., 2011).
Anti-Parasitic Effects
Research on thiazolides has also highlighted their effectiveness against a range of parasitic infections. Studies demonstrate the in vitro and in vivo activities of thiazolide compounds against protozoan parasites such as Giardia lamblia and Neospora caninum, showcasing their potential as anti-parasitic agents with broad-spectrum capabilities (Hemphill, Müller, & Müller, 2012).
Properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-5-16-10-7-6-9(17(19)20)8-11(10)21-13(16)15-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZMHVIZFJVAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B2561965.png)
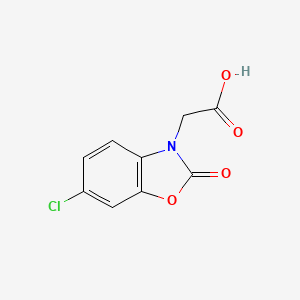
![9-(3,5-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561968.png)
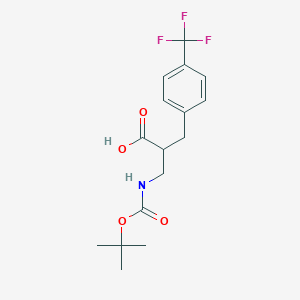
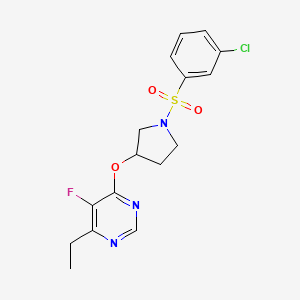
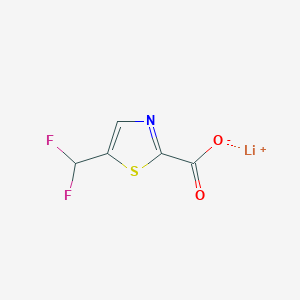
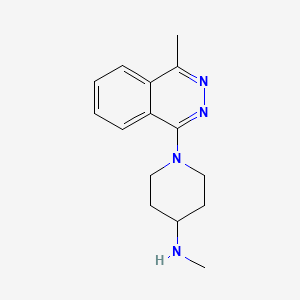
![[6-Ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2561976.png)
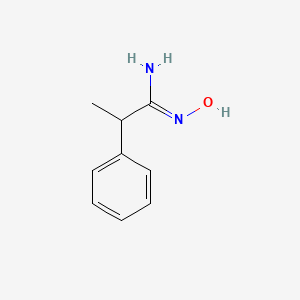
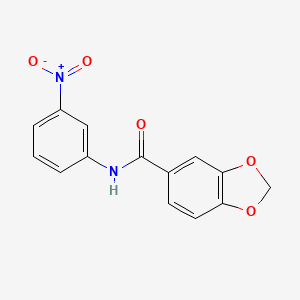
![2-(benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2561980.png)


